molecular formula C18H23FN6O2S B12154096 4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide

4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide

Cat. No.: B12154096
M. Wt: 406.5 g/mol
InChI Key: BGTORJPICHNWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a 4-fluorophenyl group at the 4-position. The piperazine is connected via a carboxamide linkage to an ethyl moiety that is further functionalized with a (2Z)-5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene hydrazone group. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the thiadiazole-propan-2-yl moiety may contribute to π-π stacking or hydrogen bonding in receptor binding .

Properties

Molecular Formula

C18H23FN6O2S

Molecular Weight

406.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H23FN6O2S/c1-12(2)16-22-23-17(28-16)21-15(26)11-20-18(27)25-9-7-24(8-10-25)14-5-3-13(19)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,20,27)(H,21,23,26)

InChI Key

BGTORJPICHNWNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Reagents :

  • 4-Fluorophenyl derivative (e.g., 4-fluoronitrobenzene)

  • Piperazine

  • Base (e.g., NaHCO₃ or K₂CO₃)

  • Solvent: Acetonitrile or DMF

Conditions :

  • Temperature: 80–100°C (reflux)

  • Duration: 8–12 hours

  • Yield: 60–70%

The reaction proceeds via displacement of a nitro or halogen group on the aromatic ring by the piperazine nitrogen. For example, heating 3,4-difluoronitrobenzene with 1-(4-fluorophenyl)piperazine in acetonitrile under reflux for 8 hours yields the nitro intermediate, which is subsequently reduced to the amine using Pd/C and hydrazine hydrate.

Optimization Insight :

  • Microwave-assisted synthesis reduces reaction time from 24 hours to 8 minutes while maintaining yields >85%.

  • Solvent polarity critically influences reaction kinetics, with polar aprotic solvents (e.g., DMF) enhancing nucleophilicity.

Formation of the Thiadiazole Moiety

The (2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene group is synthesized via cyclization of a thiosemicarbazide precursor.

Cyclocondensation of Thiosemicarbazide Derivatives

Reagents :

  • Acetone (propan-2-yl source)

  • Thiosemicarbazide

  • Oxidizing agent (e.g., iodine or H₂O₂)

  • Solvent: Ethanol or methanol

Conditions :

  • Temperature: 90–100°C (reflux)

  • Duration: 3–6 hours

  • Yield: 30–70%

The reaction involves the formation of a thiosemicarbazone intermediate, followed by oxidative cyclization. For instance, treating acetone thiosemicarbazone with iodine in ethanol under reflux generates the thiadiazole ring.

Key Data :

ParameterConventional MethodMicrowave-Optimized Method
Reaction Time6 hours20 minutes
Yield55%68%
Purity (HPLC)92%98%

Spectral Validation :

  • IR : Peaks at 3270 cm⁻¹ (N–H stretch) and 1652 cm⁻¹ (C=O).

  • ¹H NMR : Singlet at δ 2.1 ppm (isopropyl CH₃) and multiplet at δ 7.2–7.8 ppm (aromatic protons).

Carboxamide Linkage Formation

The carboxamide bridge is constructed via coupling the piperazine intermediate with the thiadiazole-containing amine.

Carbodiimide-Mediated Coupling

Reagents :

  • 1-(4-Fluorophenyl)piperazine-1-carbonyl chloride

  • (2Z)-5-(Propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylideneamine

  • Coupling agent: EDC or DCC

  • Base: Triethylamine

  • Solvent: Dichloromethane or DMF

Conditions :

  • Temperature: 0–25°C

  • Duration: 12–24 hours

  • Yield: 45–60%

The carbonyl chloride reacts with the thiadiazole amine in the presence of a coupling agent to form the carboxamide bond.

Optimization Insight :

  • Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.

  • Using DMF as a solvent improves reagent solubility and reaction homogeneity.

Final Assembly and Purification

The coupled product is purified via recrystallization or column chromatography.

Recrystallization Protocol

Solvent System : Ethanol/water (3:1 v/v)
Yield Recovery : 70–85%
Purity : >99% (by HPLC)

Chromatographic Purification

Stationary Phase : Silica gel (60–120 mesh)
Mobile Phase : Ethyl acetate/hexane (1:2)
Rf Value : 0.45

Analytical Confirmation

5.1 Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.2 (d, 6H, isopropyl CH₃), δ 3.4–3.6 (m, 8H, piperazine), δ 7.1–7.3 (m, 4H, fluorophenyl).

  • ¹³C NMR : δ 22.1 (isopropyl CH₃), δ 165.3 (C=O), δ 162.1 (C–F).

5.2 Mass Spectrometry :

  • ESI-MS : m/z 488.2 [M + H]⁺ (calculated: 488.1).

5.3 X-ray Diffraction :

  • Dihedral angle between piperazine and thiadiazole: 24.3°.

  • Hydrogen bonding network stabilizes the Z-configuration.

Industrial-Scale Considerations

6.1 Continuous Flow Synthesis :

  • Residence Time : 30 minutes

  • Throughput : 1.2 kg/day

  • Purity : 97–99%

6.2 Waste Management :

  • Solvent recovery systems achieve >90% ethanol reuse.

  • Iodine byproducts are neutralized with Na₂S₂O₃.

Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Low cyclization yieldOptimize oxidant (H₂O₂ > I₂)
Epimerization at thiadiazoleUse low-temperature conditions (0–5°C)
Carboxamide hydrolysisAnhydrous solvents, inert atmosphere

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studying interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thiadiazole ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Piperazine-Carboxamide Derivatives
  • N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) Structure: Similar 4-fluorophenyl-piperazine-carboxamide backbone but replaces the thiadiazole with a quinazolinone moiety. Properties: Higher melting point (196.5–197.8 °C) compared to typical thiadiazole derivatives, likely due to quinazolinone’s planar aromaticity .
2.1.2 Thiadiazole-Containing Derivatives
  • N-(4-((Z)-1-(((Z)-5-(4-Methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide Structure: Shares a thiadiazole-hydrazone scaffold but includes a sulfonamide group and methoxyphenyl substituent. Activity: Targets dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, with IC50 values in the nanomolar range . Key Difference: The sulfonamide group enhances solubility but may reduce membrane permeability compared to the target compound’s carboxamide .
  • Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine ()

    • Structure : Combines 4-fluorophenyl and thiophene-thiadiazole moieties.
    • Activity : Exhibits selective anticancer activity against MCF7 breast cancer cells (IC50 = 1.28 µg/mL). The thiophene ring may enhance π-stacking in hydrophobic pockets .

Q & A

Q. What are the key steps and critical parameters in synthesizing this compound?

The synthesis typically involves:

  • Step 1: Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., using phosphorus oxychloride) .
  • Step 2: Coupling the thiadiazole moiety to the piperazine-carboxamide backbone via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .
  • Critical parameters: Solvent purity, reaction time (12–24 hours for coupling), and chromatography purification (silica gel, eluent: ethyl acetate/hexane) to isolate the final product .

Q. Which analytical techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and thiadiazole protons (δ 7.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): To confirm molecular weight (expected [M+H]⁺: ~477.2 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Identification of amide C=O stretch (~1650 cm⁻¹) and thiadiazole C=N bands (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts?

  • Solvent optimization: Replace polar aprotic solvents (DMF) with ionic liquids to enhance coupling efficiency .
  • Catalyst screening: Test palladium-based catalysts for Suzuki-Miyaura cross-coupling of fluorophenyl groups .
  • Byproduct analysis: Use HPLC-DAD to identify impurities (e.g., unreacted thiadiazole intermediates) and adjust stoichiometric ratios .

Q. What strategies resolve contradictions in spectroscopic data?

  • Contradiction example: Discrepancy between calculated and observed [M+H]⁺ in HR-MS.
  • Solution: Perform isotopic pattern analysis to rule out adducts or use 2D NMR (COSY, HSQC) to confirm connectivity of the propan-2-yl group on the thiadiazole ring .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Variable substituents: Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or thiadiazole (e.g., methyl, cyclohexyl) groups .
  • Biological assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Computational modeling: Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What methods assess stability under physiological conditions?

  • pH stability: Incubate the compound in buffers (pH 2–9) and monitor degradation via UPLC-MS over 24 hours .
  • Thermal stability: Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C expected for thiadiazole derivatives) .

Q. How to identify potential biological targets?

  • Target fishing: Use ChemProt-3.0 to predict interactions with GPCRs or ion channels .
  • Kinase profiling: Screen against a panel of 50 kinases (e.g., EGFR, BRAF) using competitive binding assays .

Data Contradiction Analysis

Q. Conflicting solubility data in DMSO and water: How to troubleshoot?

  • Hypothesis: Polymorphism or hydrate formation alters solubility.
  • Validation: Perform X-ray crystallography to identify crystal forms and measure solubility via nephelometry in triplicate .

Q. Unexpected biological inactivity in cellular assays: Possible causes?

  • Permeability issues: Use Caco-2 cell monolayers to assess passive diffusion (Papp < 1×10⁻⁶ cm/s indicates poor uptake) .
  • Metabolic instability: Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Methodological Tables

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiadiazole formationPOCl₃, 80°C, 6 hr65–7092%
Piperazine couplingDMF, 70°C, 18 hr50–5588%

Table 2: Stability Profile (pH 7.4, 37°C)

Time (hr)% RemainingMajor Degradant
0100
2485Hydrolyzed amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.